Chembl4543478
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chembl4543478 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs and therapies. In
Wissenschaftliche Forschungsanwendungen
Chembl4543478 has several scientific research applications, including the development of new drugs and therapies. It is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the treatment of various diseases. Additionally, it can be used in research to better understand the function of the protein it targets.
Wirkmechanismus
The mechanism of action of Chembl4543478 involves the inhibition of a specific protein. This protein plays a crucial role in various cellular processes, and its inhibition can have significant effects on the cell. By targeting this protein, Chembl4543478 can disrupt these processes and potentially lead to the development of new treatments for diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Chembl4543478 depend on the specific protein it targets. However, it is known to have significant effects on cellular processes, including cell growth and division. Additionally, it can affect the function of specific organs and tissues, depending on the protein it targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Chembl4543478 in lab experiments is its specificity. By targeting a specific protein, it can provide researchers with a better understanding of the function of that protein. Additionally, its small size makes it easier to use in experiments.
However, one limitation of using Chembl4543478 is its potential toxicity. As with any chemical compound, it can have adverse effects on cells and tissues if not used correctly. Additionally, its specificity can also be a limitation, as it may not be effective against all diseases or conditions.
Zukünftige Richtungen
There are several future directions for the research and development of Chembl4543478. One potential direction is the optimization of its synthesis method to increase yield and reduce costs. Additionally, further research can be done to better understand its mechanism of action and potential applications in the treatment of various diseases. Finally, more studies can be done to assess its safety and potential side effects, which can help to inform its use in future research and clinical trials.
Conclusion:
In conclusion, Chembl4543478 is a promising chemical compound with potential applications in various fields of research. Its specificity and mechanism of action make it a promising candidate for the development of new drugs and therapies. However, further research is needed to better understand its potential applications and limitations.
Synthesemethoden
The synthesis method of Chembl4543478 involves a series of chemical reactions that result in the formation of the final product. The exact process is complex and involves several steps, including the use of various reagents and solvents. However, the specific details of the synthesis method are beyond the scope of this paper.
Eigenschaften
IUPAC Name |
11-[2-(2,4-dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-15-8-9-18(16(2)12-15)20(30)14-28-25(32)29-19-10-11-34-22(19)23(31)27(24(29)26-28)13-17-6-4-5-7-21(17)33-3/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJADTIYMAXSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CC=C5OC)SC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53074671 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.